molecular formula C19H13BrN4OS B2397489 N'-[(1E)-[6-(4-bromofenil)imidazo[2,1-b][1,3]tiazol-5-il]metiliden]benzohidrazida CAS No. 691884-01-2

N'-[(1E)-[6-(4-bromofenil)imidazo[2,1-b][1,3]tiazol-5-il]metiliden]benzohidrazida

Número de catálogo: B2397489
Número CAS: 691884-01-2
Peso molecular: 425.3
Clave InChI: HAOLAWAWXBCDNB-CIAFOILYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide is a useful research compound. Its molecular formula is C19H13BrN4OS and its molecular weight is 425.3. The purity is usually 95%.
BenchChem offers high-quality N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

    Actividad Anticancerígena

    Propiedades Antimicrobianas

    Potencial Antiinflamatorio

    Química de Polímeros

    Material de Calentamiento de Fibra de Carbono

    Propiedades Fotofísicas

Mecanismo De Acción

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, inhibiting its function

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A in Mtb . Coenzyme A is involved in various metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on the metabolism of the bacterium, potentially leading to its death.

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis . The impact of these properties on the compound’s bioavailability would need to be determined through further experimental studies.

Result of Action

The compound has shown significant activity against Mtb . Specifically, one derivative of the compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb at relatively low concentrations.

Actividad Biológica

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide, a compound characterized by its complex structure and potential biological activity, has garnered attention in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

The molecular formula of N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide is C19H13BrN4OSC_{19}H_{13}BrN_{4}OS, with a molecular weight of approximately 425.3 g/mol. The compound features a bromophenyl group attached to an imidazo-thiazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC19H13BrN4OS
Molecular Weight425.3 g/mol
Density1.55 ± 0.1 g/cm³
pKa10.69 ± 0.46

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo-thiazole compounds exhibit significant antimicrobial properties. For instance, N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide was evaluated for its antimicrobial efficacy against various bacterial strains.

A study published in December 2024 demonstrated that certain synthesized derivatives showed high selective inhibitory activity against multi-drug resistant strains, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for the most effective compounds . These findings suggest that the compound may serve as a valuable lead in the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide exhibits varying degrees of cytotoxicity against human tumor cell lines. For example, derivatives were found to be more effective than conventional chemotherapeutics like Paclitaxel against gastric adenocarcinoma cells (MKN-45) .

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on imidazo-thiazole derivatives, it was found that certain compounds induced significant apoptosis in cancer cells while showing minimal toxicity to normal cells. This highlights the potential of N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide as a dual-action agent capable of targeting cancer cells selectively.

Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the bromophenyl group could enhance its efficacy further.

The exact mechanism through which N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve disruption of bacterial cell wall synthesis and induction of oxidative stress in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 0.25 µg/mL
CytotoxicityEffective against MKN-45 cells
Apoptosis InductionSignificant in cancer models

Propiedades

IUPAC Name

N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-8-6-13(7-9-15)17-16(24-10-11-26-19(24)22-17)12-21-23-18(25)14-4-2-1-3-5-14/h1-12H,(H,23,25)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOLAWAWXBCDNB-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.